Erucic Acid Methyl-d3 Ester
Description
Properties
Molecular Formula |
C₂₃H₄₁D₃O₂ |
|---|---|
Molecular Weight |
355.61 |
Synonyms |
(13Z)-13-Docosenoic Acid Methyl-d3 Ester; (Z)-13-Docosenoic Acid Methyl-d3 Ester; Brassidic acid methyl-d3 ester; (Z)-Erucic acid methyl-d3 ester; Agnique ME 22U-d3; Methyl-d3 13(Z)-docosenoate; Methyl-d3 cis-13-docosenoate; Methyl-d3 erucate |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Erucic Acid Esters
General Principles of Deuterium (B1214612) Incorporation into Fatty Acid Methyl Esters
Deuterium incorporation into fatty acid methyl esters (FAMEs) is a critical process for creating internal standards for mass spectrometry-based analyses. The fundamental principle involves replacing one or more hydrogen atoms with deuterium atoms. This substitution results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart.
One of the most common methods for deuterium incorporation is through H/D exchange reactions, often catalyzed by metals, acids, or bases. europa.eu For FAMEs, a straightforward approach is the use of deuterated reagents during the synthesis. For instance, using deuterated methanol (B129727) (CD3OD) in an esterification reaction will specifically label the methyl ester group. aocs.org
Another principle involves the synthesis of the fatty acid itself from smaller, deuterated precursors. This method allows for the incorporation of deuterium at specific positions within the fatty acid chain. For example, deuterated oleic acid has been synthesized from deuterated precursors like [D14]azelaic acid and [D17]nonanoic acid. nih.govansto.gov.au
Specific Chemical Synthetic Routes to Erucic Acid Methyl-d3 Ester
The synthesis of this compound primarily relies on the esterification of erucic acid with deuterated methanol. This can be achieved through acid-catalyzed or base-catalyzed reactions.
Acid-catalyzed esterification is a widely used method for producing FAMEs from free fatty acids. nih.gov In this process, erucic acid is reacted with an excess of deuterated methanol (CD3OD) in the presence of an acid catalyst, such as sulfuric acid (H2SO4), hydrochloric acid (HCl), or boron trifluoride (BF3). nih.govijcce.ac.ir The reaction is typically carried out under reflux to drive the equilibrium towards the formation of the ester. nih.gov
Reaction Scheme:
CH3(CH2)7CH=CH(CH2)11COOH + CD3OD <--> CH3(CH2)7CH=CH(CH2)11COOCD3 + H2O (Erucic Acid + Deuterated Methanol <--> this compound + Water)
Base-catalyzed transesterification is another common method, particularly when starting from triglycerides present in oils. mdpi.comresearchgate.net However, for the synthesis from purified erucic acid, a direct esterification approach is more common. If starting from an oil rich in erucic acid, such as high-erucic acid rapeseed oil, a transesterification reaction with deuterated methanol and a base catalyst like potassium hydroxide (B78521) (KOH) could be employed. researchgate.net
An alternative to direct esterification with a deuterated reagent is to synthesize the erucic acid molecule with deuterium atoms already incorporated into its carbon backbone. The biosynthesis of erucic acid occurs through the elongation of oleic acid (C18:1). nih.govfrontiersin.org This pathway provides an opportunity for isotopic labeling by using labeled precursors.
A strategy analogous to the synthesis of deuterated oleic acid could be applied. nih.govansto.gov.au This would involve synthesizing deuterated building blocks that can be coupled to form the C22 backbone of erucic acid. For example, a deuterated C18 precursor and a deuterated C4 elongating unit could be enzymatically or chemically coupled. Once the deuterated erucic acid is synthesized, it can then be esterified with non-deuterated methanol to produce a chain-labeled erucic acid methyl ester, or with deuterated methanol to create a molecule with deuterium in both the acyl chain and the methyl ester group.
Purification and Characterization of Synthesized Deuterated this compound Standards
Following synthesis, the this compound must be purified to remove unreacted starting materials, catalysts, and any side products. The purified compound is then characterized to confirm its identity and purity.
Purification is commonly achieved using chromatographic techniques. Solid-phase extraction (SPE) is an effective method for purifying FAMEs from reaction mixtures. nih.gov High-performance liquid chromatography (HPLC) can also be employed for high-purity preparations. nih.gov Commercially available kits are also designed for the purification of fatty acid methyl esters. sigmaaldrich.comnacalai.com
Characterization of the final product is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools used.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the non-deuterated erucic acid methyl ester shows a characteristic singlet peak for the methyl ester protons around 3.7 ppm. aocs.org In the spectrum of this compound, this signal would be absent, providing clear evidence of successful deuterium incorporation at the methyl ester position. Other characteristic signals, such as those for the olefinic protons around 5.3 ppm, would remain. magritek.commdpi.com
Mass Spectrometry: Mass spectrometry confirms the incorporation of deuterium by showing a mass shift in the molecular ion. The molecular weight of erucic acid methyl ester is 352.6 g/mol . The d3-labeled analog will have a molecular weight that is approximately 3 units higher. The fragmentation pattern in the mass spectrum will also show this mass shift for any fragments that retain the methyl-d3 ester group. jeol.comresearchgate.net
| Analytical Technique | Expected Result for this compound | Reference (Analogous Compounds) |
| ¹H NMR | Absence of singlet at ~3.7 ppm | aocs.orgiaea.org |
| Mass Spectrometry | Molecular ion peak shifted by +3 m/z | acs.orgshimadzu.com |
Advanced Analytical Applications in Quantitative Lipidomics
Internal Standard Methodology for Fatty Acid Quantification
In the field of quantitative lipidomics, accurate and precise measurement of fatty acid concentrations is paramount. The internal standard methodology is a cornerstone of reliable quantification, correcting for variations in sample preparation and instrumental analysis. Erucic Acid Methyl-d3 Ester, a deuterated form of erucic acid methyl ester, serves as an exemplary internal standard for the analysis of its non-deuterated counterpart and other long-chain fatty acids.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample prior to any processing steps. This labeled compound, often referred to as an internal standard, is chemically identical to the analyte of interest (Erucic Acid Methyl Ester) but has a different mass due to the presence of deuterium (B1214612) atoms.
Because the internal standard and the analyte behave identically during extraction, derivatization, and chromatographic separation, any sample loss or variation in these steps will affect both compounds equally. nih.gov The mass spectrometer, however, can distinguish between the deuterated standard and the non-deuterated analyte based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis as it compensates for matrix effects and variations in ionization efficiency in the mass spectrometer. nih.gov This approach ensures that the calculated concentration is independent of sample recovery, leading to highly reliable and reproducible results.
Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the separation and identification of volatile and semi-volatile compounds. mdpi.comnih.gov For the analysis of fatty acids like erucic acid, they are typically converted into their more volatile fatty acid methyl ester (FAME) derivatives prior to GC-MS analysis. mdpi.comnih.govcustoms.go.jp this compound is an ideal internal standard for the quantification of erucic acid in various matrices, including food products and biological samples. acs.orgnih.gov
The process involves adding a known quantity of this compound to the sample before lipid extraction and derivatization. The sample is then subjected to gas chromatography, where the FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their m/z ratio, allowing for both qualitative identification and quantitative measurement.
For quantitative analysis, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. acs.orgnih.govnih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard, rather than scanning the entire mass range. acs.orgnih.gov This targeted approach significantly increases the sensitivity and selectivity of the analysis, as it reduces background noise and focuses the detector's time on the ions of interest. acs.orgnih.gov For this compound, specific ions that are characteristic of its structure and contain the deuterium label are monitored. For instance, in the analysis of deuterated methyl esters of saturated fatty acids, m/z 77 and 90 have been suggested as suitable ions for monitoring in SIM mode. acs.orgnih.gov This allows for the precise quantification of even low levels of erucic acid in complex samples. acs.org
When this compound is analyzed by GC-MS using electron ionization (EI), it undergoes fragmentation, producing a characteristic mass spectrum. The fragmentation pattern of fatty acid methyl esters typically includes a molecular ion peak (M+), which represents the intact molecule, and several fragment ions. nih.govjeol.com Common fragments for FAMEs include ions resulting from cleavage at various points along the fatty acid chain. nih.gov
The presence of three deuterium atoms in the methyl group of this compound results in a 3-dalton mass shift for the molecular ion and any fragments containing the methyl ester group compared to the non-deuterated analog. nih.gov This distinct isotopic signature allows for the unambiguous identification and quantification of the internal standard, even when it co-elutes with the analyte. The mass spectrometer can easily differentiate between the ions of the deuterated standard and the non-deuterated analyte, ensuring accurate measurement.
| Ion | Description | Expected m/z for Erucic Acid Methyl Ester | Expected m/z for this compound |
|---|---|---|---|
| [M]+ | Molecular Ion | 352.3 | 355.3 |
| [M-31]+ | Loss of methoxy group | 321.3 | 321.3 |
| m/z 74 | McLafferty rearrangement ion (characteristic for FAMEs) | 74.1 | - |
| m/z 77 | McLafferty rearrangement ion for d3-FAMEs | - | 77.1 |
In gas chromatography, deuterated and non-deuterated analogs of a compound often exhibit slightly different retention times. Typically, the deuterated compound elutes slightly earlier than its non-deuterated counterpart. nih.govgcms.cz This phenomenon, known as the "isotope effect," is due to the small differences in the physicochemical properties of the molecules caused by the substitution of hydrogen with deuterium. nih.govresearchgate.net
While this compound and Erucic Acid Methyl Ester have very similar chromatographic behavior, they may not be completely co-eluted, especially on high-resolution capillary columns. acs.orgnih.gov However, this slight separation does not pose a problem for quantification when using mass spectrometric detection. The mass spectrometer can distinguish between the two compounds based on their different mass-to-charge ratios, allowing for the generation of separate chromatograms for the analyte and the internal standard. chromatographyonline.com Therefore, even if the peaks are not perfectly resolved chromatographically, they can be resolved by the mass spectrometer, ensuring accurate quantification.
While GC-MS is a powerful tool for both qualitative and quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is also widely used for the quantification of fatty acids. nih.gov GC-FID is known for its robustness, wide linear range, and relatively low cost. nih.gov
When using this compound as an internal standard with GC-FID, it is important to consider that the flame ionization detector does not differentiate between the deuterated and non-deuterated compounds. Both will produce a signal based on the number of carbon atoms being combusted. Therefore, for accurate quantification, the internal standard must be chromatographically resolved from the analyte.
In many cases, the slight difference in retention time between the deuterated and non-deuterated analogs may not be sufficient for baseline separation on standard GC columns. For this reason, other internal standards that are structurally similar but have a different chain length, and thus a distinct retention time, are often preferred for GC-FID analysis. scielo.br However, with the use of high-resolution capillary columns, it may be possible to achieve sufficient separation for quantitative analysis using this compound as an internal standard with GC-FID in certain applications.
Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Erucic Acid Profiling
Method Development and Validation for Diverse Sample Matrices
The accurate quantification of this compound in complex biological samples is foundational to its application in advanced quantitative lipidomics. The development and validation of robust analytical methods are, therefore, paramount. This process involves meticulous optimization of each step, from the initial extraction of lipids from the sample matrix to the final derivatization into a form suitable for analysis. The choice of methodology is dictated by the specific characteristics of the sample matrix, the concentration of the analyte, and the required level of precision and accuracy.
Optimization of Lipid Extraction Procedures
The primary objective of lipid extraction is to efficiently isolate lipids, including this compound, from other cellular components such as proteins, carbohydrates, and nucleic acids. The ideal extraction procedure should provide high recovery of the target analyte, minimize contamination, and be reproducible.
Solvent-based liquid-liquid extraction methods remain a cornerstone of lipid analysis due to their broad applicability and effectiveness. The Folch and Bligh & Dyer methods are two of the most widely recognized and utilized techniques. nih.gov Both methods employ a mixture of chloroform and methanol (B129727) to create a monophasic system that disrupts cell membranes and solubilizes lipids. The subsequent addition of water or a saline solution induces a phase separation, resulting in an upper aqueous phase containing non-lipid components and a lower organic phase enriched with lipids. ugent.be
The primary distinction between the two methods lies in the initial solvent-to-sample ratio and the ratio of chloroform to methanol to water. The Folch method typically uses a larger solvent volume (20:1 solvent to sample, v/v) with a chloroform:methanol ratio of 2:1. nih.gov In contrast, the Bligh & Dyer method was developed as a more rapid approach, utilizing a smaller solvent volume (3:1 solvent to sample, v/v) and an initial chloroform:methanol ratio of 1:2. nih.govvliz.be
For samples with low lipid content (<2%), both methods demonstrate comparable efficiency in extracting total lipids. vliz.be However, for lipid-rich matrices, the Folch method often yields a higher recovery, which is attributed to the larger solvent volume used. nih.gov The choice between these methods for the extraction of this compound would depend on the specific sample matrix. For instance, when analyzing plasma or tissue homogenates, where lipids are abundant, the Folch method might be preferred to ensure exhaustive extraction. Conversely, for samples with a high water content, such as biofluids, the Bligh & Dyer method can be a more practical and efficient choice. nih.gov
Optimization of these methods for this compound would involve adjusting the solvent ratios and the number of extraction steps to maximize its partitioning into the organic phase. Given its nonpolar nature as a methyl ester, it is expected to be efficiently extracted by both methods.
Interactive Data Table: Comparison of Folch and Bligh & Dyer Methods
| Feature | Folch Method | Bligh & Dyer Method |
| Initial Solvent:Sample Ratio | 20:1 (v/v) | 3:1 (v/v) |
| Initial Chloroform:Methanol Ratio | 2:1 (v/v) | 1:2 (v/v) |
| Final Chloroform:Methanol:Water Ratio | 8:4:3 (v/v/v) | 2:2:1.8 (v/v/v) |
| Typical Application | Solid tissues, lipid-rich samples | Samples with high water content, rapid extractions |
| Lipid Recovery in High-Lipid Samples | Generally higher | May result in lower estimates without modification |
Solid-Phase Microextraction (SPME) has emerged as a solvent-free and versatile sample preparation technique with significant potential in lipid analysis. sigmaaldrich.com SPME utilizes a coated fiber to extract and concentrate analytes from a sample, which can then be desorbed for analysis by gas chromatography (GC) or liquid chromatography (LC). mdpi.com This technique offers several advantages, including simplicity, reduced solvent consumption, and the ability to be automated. sigmaaldrich.com
For the analysis of this compound, a nonpolar fiber coating, such as polydimethylsiloxane (PDMS), would be suitable for its extraction from either the headspace or directly from a liquid sample. The optimization of SPME for this application would involve careful consideration of several parameters, including the choice of fiber coating, extraction time, temperature, and desorption conditions. uwaterloo.ca Biocompatible SPME phases, such as those based on C18, have enabled the efficient isolation of hydrophobic compounds like fatty acid esters from biological fluids. rsc.org
Recent developments in SPME technology, such as coated blade spray, allow for the direct coupling of SPME to mass spectrometry, bypassing the need for chromatographic separation and enabling high-throughput analysis. uwaterloo.ca This approach could be particularly advantageous for the rapid quantification of this compound in large sample cohorts.
Derivatization Protocols for Fatty Acid Methyl Esters
While this compound is already in its methylated form, understanding derivatization protocols is crucial in lipidomics for the analysis of endogenous fatty acids that are typically present as complex lipids (e.g., triglycerides, phospholipids). The conversion of these fatty acids into their corresponding fatty acid methyl esters (FAMEs) is a standard procedure to increase their volatility and thermal stability for GC analysis. sigmaaldrich.com The two primary approaches for this conversion are acid-catalyzed and base-catalyzed transesterification.
Acid-catalyzed transesterification is a widely used method for the preparation of FAMEs from various lipid classes. nrel.gov This method involves heating the lipid sample with a large excess of methanol in the presence of an acid catalyst. Common catalysts include boron trifluoride (BF3) in methanol, methanolic hydrochloric acid (HCl), and sulfuric acid (H2SO4) in methanol. core.ac.uknih.gov
The reaction mechanism involves the protonation of the carbonyl oxygen of the ester linkage by the acid catalyst, which increases its electrophilicity and facilitates nucleophilic attack by methanol. sigmaaldrich.com This process results in the formation of FAMEs and glycerol (B35011). nrel.gov A key advantage of acid-catalyzed methods is their ability to simultaneously esterify free fatty acids and transesterify acylglycerols, providing a measure of the total fatty acid content. nrel.gov
However, acid-catalyzed reactions are generally slower than base-catalyzed reactions and may require higher temperatures and longer reaction times. nih.gov There is also a potential for the degradation of polyunsaturated fatty acids under harsh acidic conditions. For the analysis of samples where this compound is used as an internal standard alongside the quantification of other fatty acids, a well-optimized acid-catalyzed method, such as using methanolic HCl, has been shown to be suitable for the derivatization of a wide range of lipid classes. nih.gov
Interactive Data Table: Common Acid Catalysts for Transesterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Boron Trifluoride (BF3) in Methanol | 14% BF3-methanol, heat at 100°C | Effective for a broad range of lipids | Can be harsh, potential for artifacts |
| Methanolic Hydrochloric Acid (HCl) | 1.2% HCl in methanol, heat at 45-100°C | Milder than BF3, good yields | Slower reaction rate than base-catalyzed methods |
| Methanolic Sulfuric Acid (H2SO4) | 1% H2SO4 in methanol, heat at 50°C overnight | Effective for total fatty acid analysis | Long reaction times |
Base-catalyzed transesterification is a rapid and efficient method for the preparation of FAMEs from glycerolipids. nih.gov Common base catalysts include sodium methoxide (CH3ONa) in methanol and potassium hydroxide (B78521) (KOH) in methanol. gerli.comthermofisher.com The reaction proceeds via a nucleophilic attack of the methoxide ion on the carbonyl carbon of the ester linkage, leading to the formation of a tetrahedral intermediate which then collapses to form the FAME and a diglyceride anion. researchgate.net
A significant advantage of base-catalyzed methods is their speed, with reactions often completing within minutes at room temperature. nih.gov This rapidity minimizes the risk of thermal degradation of sensitive fatty acids. However, a major limitation of base-catalyzed transesterification is its inability to esterify free fatty acids. nih.gov Additionally, the presence of water and free fatty acids can lead to saponification (soap formation), which consumes the catalyst and can interfere with the extraction of FAMEs. mdpi.com
Therefore, base-catalyzed methods are most suitable for samples where the primary lipids of interest are triglycerides and phospholipids, and the free fatty acid content is low. In the context of using this compound as a spike-in standard, a base-catalyzed approach would be appropriate if the goal is to quantify fatty acids from neutral and polar lipids specifically, without including the free fatty acid pool.
In Situ Derivatization Approaches Using Deuterated Reagents
In quantitative lipidomics, derivatization is a common strategy to improve the analytical characteristics of fatty acids, such as their volatility for gas chromatography (GC) or their ionization efficiency for mass spectrometry (MS). In situ derivatization involves carrying out this chemical modification directly within the sample matrix or extract.
One such approach is the esterification of free fatty acids (FFAs) using a deuterated reagent like deuterated methanol (CD₃OD). nih.gov This process converts the endogenous carboxyl-containing lipids into their corresponding deuterated methyl esters. researchgate.netresearchgate.net For instance, endogenous erucic acid would be converted to this compound. This technique effectively introduces a stable isotope label onto the target analytes. The key advantage is that the derivatization labels all FFAs in the sample, which can then be analyzed alongside non-deuterated standards, or vice-versa, where a deuterated standard like this compound is spiked into a sample where the endogenous acids are derivatized with a non-deuterated reagent (e.g., regular methanol). nih.gov This strategy is invaluable for minimizing sample preparation errors and improving the accuracy of quantification. researchgate.net
Calibration Curve Construction and Regression Analysis for Quantitative Accuracy
For accurate quantification, an internal standard such as this compound is essential. nih.govclearsynth.com A calibration curve is constructed to establish the relationship between the concentration of an analyte and the instrument's response.
The process involves preparing a series of calibration standards containing the non-deuterated analyte (Erucic Acid Methyl Ester) at several known concentrations. researchgate.netresearchgate.net A constant, predetermined amount of the internal standard, this compound, is added to each of these standards, as well as to the unknown samples. researchgate.net After analysis by GC-MS or LC-MS, the peak areas for both the analyte and the internal standard are measured.
A calibration curve is then generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte in each standard. agilent.com Linear regression analysis is applied to this plot to determine the equation of the line (y = mx + c) and the coefficient of determination (r²), which indicates the linearity of the response. The concentration of the analyte in the unknown samples can then be accurately calculated using this equation. The use of an internal standard corrects for variations in injection volume, sample loss during preparation, and fluctuations in instrument response. scioninstruments.com
Table 1: Example Data for Calibration Curve Construction
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 0.1 | 15,200 | 155,000 | 0.098 |
| 0.5 | 76,500 | 154,500 | 0.495 |
| 1.0 | 153,000 | 155,200 | 0.986 |
| 5.0 | 778,000 | 156,100 | 4.984 |
Assessment of Analytical Figures of Merit (e.g., Linearity, Precision, Accuracy)
The validation of an analytical method is critical to ensure its reliability. clearsynth.com this compound, as a stable isotope-labeled (SIL) internal standard, plays a pivotal role in establishing the key figures of merit for a quantitative assay. scispace.com
Linearity: As described above, the linearity of the method is assessed from the calibration curve. A coefficient of determination (r²) close to 1.000 indicates a strong linear relationship between the concentration and the instrument response. Studies utilizing deuterated fatty acids have demonstrated excellent linearity, often with r² values exceeding 0.999. nih.gov
Precision: Precision refers to the closeness of repeated measurements of the same sample. It is typically expressed as the relative standard deviation (RSD). The internal standard corrects for random variations in the analytical process, significantly improving precision. scispace.comtexilajournal.com Intra-assay precision is measured by analyzing replicates in the same run, while inter-assay precision is determined over different runs.
Accuracy: Accuracy is the measure of how close the experimental value is to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of bias or recovery. The co-eluting nature and similar chemical behavior of SIL internal standards help to compensate for matrix effects, leading to higher accuracy. clearsynth.comtexilajournal.com
Table 2: Typical Analytical Figures of Merit for a Lipidomics Assay Using a Deuterated Internal Standard
| Figure of Merit | Parameter | Typical Value |
|---|---|---|
| Linearity | Coefficient of Determination (r²) | > 0.999 |
| Precision | Relative Standard Deviation (RSD) | < 15% |
Data derived from representative studies on deuterated fatty acid quantification. nih.gov
Differentiation of Endogenous and Derivatized Fatty Acids
A fundamental requirement in quantitative analysis using internal standards is the ability to distinguish the standard from the endogenous analyte. The isotopic labeling in this compound provides two primary mechanisms for this differentiation.
Utilizing Mass Shift (m/z +3) for Discrimination in MS
The most direct method for differentiating this compound from its non-deuterated counterpart is through mass spectrometry. The three deuterium atoms in the methyl ester group (-CD₃) replace three protium atoms (-CH₃). Since a deuterium atom is approximately 1 Dalton heavier than a protium atom, the deuterated standard has a molecular weight that is 3 Daltons higher than the endogenous analyte.
This mass difference allows a mass spectrometer to easily distinguish between the two compounds based on their mass-to-charge ratios (m/z). nih.gov In Selected Ion Monitoring (SIM) mode, the instrument can be programmed to specifically detect the characteristic ions of both the analyte and the internal standard. For example, specific fragment ions can be monitored for the d3-methyl esters that have a very low response for the non-deuterated esters, ensuring unambiguous detection and quantification of each species. nih.gov
Exploitation of Chromatographic Isotope Effects for Peak Resolution
A more subtle phenomenon that can be exploited is the chromatographic isotope effect. nih.govnih.gov Although isotopically labeled standards are chemically very similar to their endogenous analogues, the slight difference in mass due to deuterium labeling can sometimes lead to a small difference in retention time during chromatography. nih.gov This is because C-D bonds have different vibrational energies and bond strengths compared to C-H bonds, which can slightly alter the molecule's interaction with the chromatographic stationary phase. acs.org
In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts. researchgate.net While this effect is often small, it can sometimes be sufficient to achieve partial or baseline resolution of the analyte and internal standard peaks. This chromatographic separation can further enhance quantitative accuracy by reducing any potential for cross-signal interference in the mass spectrometer. However, in some forms of chromatography, such as with certain polar GC columns, the d3-FAME may co-elute perfectly with the FAME, making MS detection essential for their differentiation. nih.gov
Applications in Metabolic Pathway Elucidation and Tracer Studies
Tracing Erucic Acid Metabolism in Model Biological Systems
Stable isotope tracers are invaluable for determining the metabolic fate of specific molecules. mdpi.com By using Erucic Acid Methyl-d3 Ester, scientists can track the movement and transformation of erucic acid within cells and organisms, providing a dynamic view of lipid metabolism that is not achievable by simply measuring static metabolite concentrations. eurisotop.com
The investigation of lipid biosynthesis is a primary application for isotopically labeled fatty acids. When cells or organisms are supplied with this compound, the deuterium-labeled erucic acid is taken up and utilized by cellular machinery. Researchers can then track its incorporation into more complex lipid molecules. nih.gov This process allows for the direct observation of pathways involved in the synthesis of various lipid classes, such as glycerolipids and sphingolipids. The label acts as a flag, revealing which complex lipids are synthesized using exogenous erucic acid and providing insights into the substrate preferences of the enzymes involved in these biosynthetic pathways. nih.govnih.gov
Fatty acid metabolism involves a series of elongation and desaturation steps that modify the carbon chain length and degree of saturation. Erucic acid itself is a very-long-chain fatty acid synthesized through the elongation of oleic acid. whiterose.ac.ukrothamsted.ac.uk By introducing this compound into a biological system, researchers can investigate the subsequent metabolic modifications it may undergo. For instance, if the labeled erucic acid were to be shortened (a process known as retroconversion) or further desaturated, the deuterium (B1214612) label would appear in the resulting fatty acid products. Tracking the appearance of these labeled downstream metabolites allows for the assessment and quantification of the activity of the enzymatic pathways responsible for these transformations. nih.gov
Stable isotopic tracers are essential for metabolic flux analysis, which quantifies the rate of turnover of metabolites in a metabolic network. eurisotop.com When using this compound, the rate at which the deuterium label appears in various downstream lipid pools provides a direct measure of the carbon flux through those specific metabolic pathways. This technique moves beyond static concentration measurements to reveal the dynamics of metabolism. For example, by measuring the rate of incorporation of the labeled erucic acid into triacylglycerols, one can quantify the flux of this specific fatty acid into storage lipid pools. This approach is critical for understanding how metabolic networks are regulated and how they respond to different physiological or pathological conditions. researchgate.net
Studies on Lipid Remodeling and Turnover
Lipid remodeling is a continuous process where the fatty acid chains of complex lipids are exchanged, leading to changes in the lipid composition of membranes and storage droplets. Isotopic labeling is a key technique for studying these dynamics.
The attachment (esterification) and removal (de-esterification) of fatty acids from the glycerol (B35011) backbone of lipids are central to lipid remodeling. By performing pulse-chase experiments with this compound, these dynamics can be quantified. In such an experiment, cells are first exposed to the labeled compound for a set period (the "pulse") and then transferred to a medium containing only unlabeled fatty acids (the "chase"). By monitoring the rate at which the deuterium-labeled erucic acid is incorporated into and subsequently disappears from specific lipid classes over time, researchers can calculate the precise rates of its esterification and de-esterification. This provides critical data on the turnover rate of erucic acid within the lipidome.
Studies using labeled erucic acid have demonstrated its incorporation into various lipid classes. Research on neonatal rat heart cells cultured with 14C-labeled erucic acid (a technique that provides similar metabolic insights as stable isotope labeling) showed significant uptake and distribution into cellular lipids. nih.gov Of the labeled erucic acid taken up by the cells, a substantial portion was found in extractable lipids, which were further divided between neutral lipids and phospholipids. nih.gov
Within the neutral lipid fraction, the vast majority of the label was found in triacylglycerols. In the phospholipid fraction, the label was distributed among several key classes, with phosphatidylcholine being the primary destination. nih.gov These findings illustrate how a labeled tracer like this compound can be used to precisely map the metabolic fate of the fatty acid and quantify its incorporation into different functional and structural lipid pools.
The table below summarizes the distribution of labeled erucic acid incorporated into the lipid fractions of cultured neonatal rat heart cells, based on research findings. nih.gov
| Lipid Fraction | Sub-Fraction | Percentage of Incorporated Label |
| Neutral Lipids | Triacylglycerols | 88% |
| Other Neutral Lipids | 12% | |
| Phospholipids | Phosphatidylcholine (PC) | 66% |
| Phosphatidylethanolamine (PE) | 14% | |
| Sphingomyelin (SPH) | 6% | |
| Cardiolipin (DPG) | <=1% | |
| Other Phospholipids | 13% |
In Vitro and Ex Vivo Metabolic Studies
Stable isotope tracers like this compound are invaluable for investigating the intricate processes of fatty acid metabolism in controlled experimental settings. These studies provide foundational knowledge on how specific cell types and organs handle very-long-chain fatty acids (VLCFAs) like erucic acid.
Cell Culture Models for Investigating Fatty Acid Uptake and Processing
Cell culture systems, such as primary hepatocytes or cardiomyocytes, offer a simplified and controlled environment to dissect the cellular mechanisms of fatty acid metabolism. When these cells are incubated with this compound, researchers can trace the journey of the labeled erucic acid from its initial uptake across the cell membrane to its subsequent metabolic transformations.
Studies using labeled fatty acids have demonstrated that once inside the cell, erucic acid can be channeled into several pathways. It can be activated to its acyl-CoA derivative, Erucoyl-CoA, and then either be oxidized to generate energy or be incorporated into complex lipids for storage or structural purposes. For instance, in cultured beating heart cells, labeled erucic acid has been shown to be incorporated into triglycerides. core.ac.uk Furthermore, these studies revealed that erucic acid must be shortened to oleic acid and eicosenoic acid before it can enter the β-oxidation cycle for energy production. core.ac.uk
The use of a deuterated tracer like this compound allows for precise quantification of the rates of these processes. By analyzing cell lysates at different time points, the amount of the tracer and its metabolites in various lipid pools can be determined, providing a dynamic view of fatty acid processing.
Table 1: Illustrative Data on the Metabolic Fate of Labeled Erucic Acid in Cultured Rat Hepatocytes
This table is a representative example based on findings from studies using labeled fatty acids to demonstrate the type of data generated.
| Time (minutes) | % of Labeled Erucic Acid in Free Fatty Acid Pool | % of Labeled Erucic Acid Incorporated into Triglycerides | % of Labeled Erucic Acid Incorporated into Phospholipids | Water-Soluble Products (% of Total Radioactivity) |
| 15 | High | Moderate | Low | 3-7% |
| 60 | Decreased | Increased | Low | 10-12% |
Data adapted from studies on the comparative metabolism of erucic and oleic acid in rat hepatocytes. nih.gov
Organ-Specific Metabolic Flux Analysis (e.g., Liver, Heart in Animal Models)
Research utilizing radiolabeled erucic acid in rats has revealed significant differences in its metabolism between the liver and the heart. The liver demonstrates a higher capacity for taking up and metabolizing erucic acid compared to the heart. nih.gov A key metabolic process in the liver is the chain-shortening of erucic acid to other fatty acids, such as stearic acid and oleic acid. nih.gov In contrast, the heart tends to accumulate erucic acid primarily within triacylglycerols, with a lower rate of oxidation. nih.govnih.gov The oxidation of erucic acid by isolated rat heart mitochondria is significantly slower than that of oleic acid. nih.gov
These organ-specific differences are critical for understanding the physiological and potential pathological effects of high erucic acid consumption, such as the transient cardiac lipidosis observed in animal studies. nih.govoup.com The accumulation of triglycerides containing erucic acid is a notable finding in the heart tissue of rats fed diets high in this fatty acid. nih.govnih.gov
The use of a stable isotope-labeled compound like this compound in such animal models allows for detailed metabolic flux analysis without the need for radioactive materials. By quantifying the labeled species in different lipid fractions of the heart and liver, researchers can build a comprehensive picture of the organ-specific handling of this VLCFA.
Table 2: Differential Metabolism of Labeled Erucic Acid in Rat Liver and Heart
This table presents representative findings on the distribution of a labeled erucic acid tracer in the lipid fractions of rat liver and heart, illustrating the type of data obtained from such studies.
| Lipid Fraction | % of Radioactivity in Liver | % of Radioactivity in Heart |
| Neutral Lipids | ~76% | ~76% |
| Triacylglycerols | - | ~64% |
| Cholesteryl Esters | ~56% | - |
| Phospholipids | ~10% | ~10% |
Data derived from a study on the differential uptake and metabolism of [14-¹⁴C]erucic acid in rat liver and heart. nih.gov
Table 3: Chain-Shortening of Labeled Erucic Acid in Neutral Lipids of Rat Heart and Liver
This table illustrates the metabolic conversion of labeled erucic acid into other fatty acids within the neutral lipid fraction of the heart and liver.
| Fatty Acid | % of Tracer Recovered in Heart | % of Tracer Recovered in Liver |
| Erucic Acid (22:1n-9) | ~75% | ~25% |
| Stearic Acid (18:0) | - | ~50% |
| Oleic Acid (18:1n-9) | ~10% | ~10% |
Data based on the analysis of saponified neutral lipid fractions from a study using [14-¹⁴C]erucic acid. nih.gov
Integration Within Comprehensive Lipidomics and Metabolomics Platforms
Role as a Reference Standard in Lipid Profiling
The precision of lipid profiling, which involves the identification and quantification of numerous lipid species in a sample, is highly dependent on the quality of reference standards. Erucic Acid Methyl-d3 Ester fulfills this role by providing a reliable benchmark for both qualitative and quantitative measurements.
Mass spectrometry (MS) is a cornerstone technique for lipid analysis, often coupled with gas chromatography (GC) or liquid chromatography (LC). In these methods, fatty acids are typically converted into their fatty acid methyl esters (FAMEs) to improve their volatility and chromatographic behavior. sisweb.comwiley.comcreative-proteomics.com The identification of individual FAMEs relies on comparing their mass spectra and retention times to entries in established spectral libraries. sisweb.comwiley.com
The development of robust and reliable MS databases is essential for accurate compound identification. wiley.com These databases, such as the Wiley FAMEs Mass Spectral Database, contain spectra for hundreds of FAMEs, along with their retention indices. sisweb.comwiley.com High-purity, certified reference materials are required to generate the data for these libraries. This compound, with its known structure and isotopic purity, is an exemplary standard for this purpose. It helps to:
Confirm Compound Identity: By providing a precise mass spectrum and a consistent chromatographic retention time, it allows for the unambiguous identification of methyl erucate (B1234575) in complex mixtures.
Calibrate Retention Indices: Retention indices are a key parameter for confirming compound identity in chromatography, and stable standards are needed to calibrate these values across different instruments and conditions. sisweb.comwiley.com
Ensure Spectral Accuracy: The use of a highly pure standard ensures that the mass spectrum entered into the database is accurate and free from interfering signals, which is crucial for distinguishing between similar compounds like isomers. nih.govmdpi.com
The table below summarizes key analytical parameters that are validated using standards like this compound for inclusion in FAME databases.
| Parameter | Description | Role of Standard |
| Mass Spectrum | A pattern of mass-to-charge ratios representing the fragments of a molecule. | Provides a clean, reference spectrum for accurate database entry and matching. |
| Retention Time | The time it takes for a compound to pass through the chromatographic column. | Establishes a benchmark for identifying the compound in subsequent analyses. |
| Retention Index | A normalized retention time relative to a series of standard compounds (e.g., n-alkanes). | Allows for more reliable, inter-laboratory compound matching than retention time alone. sisweb.comwiley.com |
Quantitative accuracy is a significant challenge in lipidomics due to variations that can occur during sample preparation, extraction, and analysis. nih.gov Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is considered the gold standard for quantification. acs.orgacs.org this compound is an ideal internal standard for the quantification of erucic acid and its derivatives.
The workflow involves adding a precise, known amount of the deuterated standard to a sample at the earliest stage of processing. acs.org Because the deuterated standard behaves identically to the endogenous (non-labeled) analyte through extraction, derivatization, and chromatography, any loss of the analyte during these steps will be mirrored by a proportional loss of the standard. clearsynth.com When analyzed by MS, the instrument detects both the analyte and the standard as separate ions due to their mass difference. The ratio of the analyte's signal intensity to the standard's signal intensity is used to calculate the analyte's exact concentration, effectively correcting for:
Sample Loss During Preparation: Compensates for incomplete extraction or losses during sample handling. acs.org
Matrix Effects: Mitigates the ion suppression or enhancement caused by other molecules in the sample matrix, a common issue in electrospray ionization mass spectrometry (ESI-MS). nih.govclearsynth.com
Instrumental Variability: Corrects for fluctuations in instrument performance and detector response. sigmaaldrich.com
This approach significantly improves the precision, accuracy, and reproducibility of quantitative lipidomic analyses, making it indispensable for clinical and research applications where reliable data is paramount. clearsynth.com
Contribution to High-Throughput Analytical Methodologies
High-throughput screening, which involves the rapid analysis of a large number of samples, is increasingly common in metabolomics and industrial quality control. In these settings, analytical methods must be not only fast but also robust and reliable. The use of deuterated internal standards like this compound is crucial for maintaining data quality in high-throughput workflows. sigmaaldrich.com
By providing continuous internal calibration for every sample, these standards reduce the need for frequent external calibration curves, saving time and resources. They help to overcome common challenges in high-throughput LC-MS, such as signal drift and batch-to-batch variation, ensuring that the data generated is consistent and comparable across large sample sets. sigmaaldrich.com This reliability is essential for accurately identifying metabolic shifts or ensuring product quality in large-scale studies. creative-proteomics.com
Applications in Non-Biological/Industrial Research
Beyond biological research, this compound plays a vital role as an analytical standard in various industrial applications, particularly those involving vegetable oils and their chemical derivatives (oleochemicals).
Erucic acid is a very-long-chain monounsaturated fatty acid found in high concentrations in the seed oils of the Brassicaceae family, such as rapeseed and mustard. frontiersin.org While high-erucic acid oils are valuable industrial feedstocks, low-erucic acid varieties (canola oil) are required for food use due to health regulations. nih.govresearchgate.net Accurate quantification of erucic acid is therefore essential for both food safety and industrial applications. researchgate.netresearchgate.net
Analytical methods, typically GC-MS, are used to determine the fatty acid profile of these oils. nih.govcustoms.go.jp The process involves converting the fatty acids in the oil to their corresponding FAMEs for analysis. customs.go.jpnih.gov To ensure accurate quantification, an internal standard is used. This compound is an ideal choice for this application, allowing for precise measurement of the erucic acid content in:
High-Erucic Acid Rapeseed (HEAR) Oil: Used for producing lubricants, slip agents, and polymers. frontiersin.org
Low-Erucic Acid Rapeseed (Canola) Oil: To ensure compliance with regulatory limits on erucic acid content for human consumption. nih.gov
Other Industrial Oils: Characterizing the composition of oils used in various manufacturing processes.
The table below outlines the typical steps for analyzing erucic acid in seed oils where a deuterated standard is applied.
| Step | Procedure | Purpose |
| 1. Spiking | A known amount of this compound is added to the oil sample. | Introduction of the internal standard for quantitative accuracy. |
| 2. Transesterification | The triglycerides in the oil are converted to Fatty Acid Methyl Esters (FAMEs). | To make the fatty acids suitable for GC analysis. nih.govcustoms.go.jp |
| 3. GC-MS Analysis | The FAME mixture is separated by gas chromatography and detected by mass spectrometry. | To separate and identify individual FAMEs, including methyl erucate and its deuterated standard. |
| 4. Quantification | The ratio of the native methyl erucate peak area to the deuterated standard's peak area is calculated. | To determine the precise concentration of erucic acid in the original oil sample. customs.go.jp |
Oleochemicals are chemicals derived from plant and animal fats. A major class of oleochemicals is biodiesel, which consists primarily of fatty acid methyl esters. researchgate.net The production of biodiesel from feedstocks like HEAR oil involves the transesterification of triglycerides. The final product must meet strict quality standards, such as ASTM D6751 or EN 14214, which specify properties like ester content and fatty acid composition. dieselnet.com
This compound serves as a certified reference material for the quality control of biodiesel and other oleochemicals. caymanchem.com It enables analytical chemists to:
Verify Feedstock Composition: Accurately measure the erucic acid content of the starting oil to predict and control the properties of the final product. creative-proteomics.com
Monitor Reaction Efficiency: Quantify the conversion of triglycerides to methyl esters during the transesterification process.
Certify Product Quality: Ensure that the final biodiesel product meets the compositional requirements of industry standards by accurately quantifying the amount of methyl erucate. dieselnet.com
The use of a deuterated standard provides the highest level of analytical confidence, which is critical for regulatory compliance and ensuring the performance and quality of industrial oleochemical products.
Future Directions and Emerging Research Avenues
Development of Novel Derivatization and Analytical Strategies for Deuterated Analogs
The analytical quantification of fatty acids and their deuterated analogs is continually evolving, with new strategies emerging to enhance sensitivity, specificity, and resolution. A key area of development lies in derivatization techniques coupled with advanced mass spectrometry. For instance, the use of pentafluorobenzyl bromide for derivatization followed by negative chemical ionization gas chromatography-mass spectrometry (GC-MS) represents a highly sensitive method for the comprehensive analysis of fatty acids in biological samples. nih.gov This approach allows for baseline separation of saturated and unsaturated fatty acids and their isomers. nih.gov
Another significant advancement is the application of high-resolution mass spectrometry, such as Orbitrap MS, for the isotopic analysis of fatty acid methyl esters (FAMEs). nih.gov While traditionally the domain of isotope ratio mass spectrometry (IRMS), Orbitrap MS offers the capability to resolve molecular isotopologues with exceptional detail, which is crucial for complex lipid matrices. nih.gov This technology provides a robust platform for accurate δ13C measurements, which are vital in food authentication and metabolic pathway studies. nih.gov However, challenges remain, particularly in electrospray ionization mass spectrometry (ESI-MS), where the reproducibility of ionization can be poor in biological samples. oup.com While deuterium-labeled internal standards like Erucic Acid Methyl-d3 Ester are used to correct for this variability, research indicates that this approach is not universally beneficial and can be complicated by the sample matrix. oup.com Future work will likely focus on refining these methods and understanding the limitations of isotopic standards in complex systems. oup.com
| Analytical Strategy | Instrumentation | Key Advantages | Reference |
| Pentafluorobenzyl Bromide Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity, baseline separation of isomers | nih.gov |
| High-Resolution Isotopic Analysis | ESI-Orbitrap Mass Spectrometry (Orbitrap MS) | Resolves molecular isotopologues, accurate δ13C measurements | nih.gov |
| Metabolic Interconversion Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies metabolites from desaturation and elongation | biorxiv.org |
Expanding the Scope of Isotopic Tracer Applications in Complex Biological Systems
Isotopically labeled compounds such as this compound are invaluable tools for tracing the metabolic fate of molecules in complex biological systems. These tracers allow researchers to follow the transformation of specific fatty acids through various metabolic processes, including desaturation, elongation, and incorporation into more complex lipids. biorxiv.orglongdom.org Analytical methods using GC-MS have been developed to identify a wide range of labeled fatty acids (from C14 to C24) in human blood, demonstrating the capability to detect metabolites with high sensitivity and accuracy. biorxiv.orglongdom.org
The precision of these methods is critical for reliable biological interpretation. Studies have reported relative standard deviations for the analysis of labeled FAMEs at different concentration levels, showcasing the robustness of the techniques.
Table showcasing analytical precision for Deuterated FAMEs
| Concentration Level of Labeled FAMEs | Relative Standard Deviation | Reference |
|---|---|---|
| 5% | 0.02 | biorxiv.org |
| 1% | 0.03 | biorxiv.org |
Future applications aim to expand from simple flux measurements to understanding the intricate dynamics of lipid metabolism in various physiological and pathological states. bioscientifica.com Stable isotope tracers are considered the gold standard for studying the metabolism of lipids and lipoproteins in humans, offering a safe way to conduct repeated studies, even in sensitive populations. bioscientifica.com By using tracers like this compound, researchers can investigate fatty acid profiles in diverse biological materials, including cultured cells, tissues, and blood plasma, providing insights into metabolic regulation and dysregulation. nih.gov
Computational Modeling and Isotopic Labeling Data Integration for Systems Biology
The integration of isotopic labeling data with computational modeling represents a frontier in systems biology, transforming raw analytical data into a quantitative understanding of metabolic networks. nih.govbiorxiv.org The complexity of lipid metabolism, with its vast network of interconnected synthesis, elongation, and catabolism pathways, necessitates sophisticated modeling approaches to interpret data from tracer studies. biorxiv.orgbiorxiv.org
Metabolic Flux Analysis (MFA) is a key methodology that uses data from stable isotope labeling experiments to quantify the rates (fluxes) of metabolic reactions. nih.gov Recent advancements have led to the development of Compound Lipid Metabolic Flux Analysis (CL-MFA), a powerful technique that combines stable isotope tracing, high-resolution mass spectrometry, and network-based isotopologue modeling. nih.govbiorxiv.orgbiorxiv.org CL-MFA allows for the simultaneous quantification of fatty acid synthesis, elongation, and headgroup assembly, providing a systems-level view of lipid homeostasis. nih.govbiorxiv.org
Specialized computational tools are being developed to facilitate this integration. For example, FAMetA, an R package and web-based application, uses 13C mass isotopologue profiles from fatty acids to estimate import, de novo lipogenesis, and modification rates. oup.com These models are built on a set of assumptions, such as the isotopic steady state of precursor pools, and use mathematical frameworks like ordinary differential equations (ODEs) to describe the dynamics of the system. oup.comdiva-portal.org The synergy between advanced analytical measurements and powerful computational models is crucial for deciphering the complexity of lipid metabolism in health and disease. longdom.org
Automation and Miniaturization of Analytical Methods Utilizing Deuterated Internal Standards
A recent study demonstrated the successful miniaturization and automation of a urinary organic acid extraction method, a process analogous to those used for fatty acid analysis. biorxiv.org The automated method, implemented on a liquid handler, showed comparable or even superior results to the manual in-house method. biorxiv.org It achieved strong linearity for most analytes and demonstrated acceptable precision, with coefficients of variation (CVs) typically below 20%. biorxiv.org
These automated systems are perfectly suited for workflows that utilize deuterated internal standards like this compound. The precise and consistent addition of internal standards by a robot is superior to manual pipetting, leading to more accurate quantification. The ability to process batches of samples—for example, 24 samples in approximately 3 hours—makes large-scale studies more feasible. biorxiv.org Future developments will likely focus on further integrating these automated sample preparation platforms with analytical instruments like GC-MS and LC-MS, creating fully automated pipelines from sample extraction to data acquisition.
Q & A
Basic Research Questions
Q. How can Erucic Acid Methyl-d3 Ester be synthesized and characterized for isotopic purity in metabolic studies?
- Methodological Answer : Synthesis typically involves deuterium exchange or esterification of erucic acid with deuterated methanol (CD₃OH) under acid catalysis. Isotopic purity (≥98% D) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, deuterated methyl esters like Methyl-d3 Hexanoate require GC-MS with isotope-specific fragmentation patterns to confirm labeling efficiency . Stability under storage conditions (e.g., -20°C) should also be validated to prevent deuterium loss .
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?
- Methodological Answer : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is preferred due to its ability to distinguish isotopic peaks from background noise. For instance, GC-MS analysis of fatty acid methyl esters (FAMEs) in biodiesel research identified methyl erucic acid at 13.15% abundance using Wiley7.Lib spectral libraries . Liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) can enhance sensitivity in lipidomic studies .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its metabolic pathways compared to non-deuterated analogs?
- Methodological Answer : The kinetic isotope effect (KIE) of deuterium can alter enzymatic hydrolysis rates and β-oxidation efficiency. For example, deuterated esters like Methyl-d3 phosphonic acid exhibit reduced metabolic turnover due to stronger C-D bonds, which must be accounted for in tracer studies. Comparative studies using stable isotope-labeled vs. unlabeled esters in cell cultures or animal models are critical to quantify these differences .
Q. What genetic factors regulate the biosynthesis of erucic acid derivatives, and how can QTL mapping inform experimental design for studying this compound?
- Methodological Answer : QTL analysis in Brassica napus identified loci on linkage groups N8 and N13 that pleiotropically regulate erucic acid, phytosterol, and sinapate ester content. Alleles for low erucic acid correlate with higher phytosterol levels, suggesting competitive metabolic pathways. Researchers should integrate genotyping (e.g., SNP markers) with lipid profiling to dissect these interactions. Experimental designs must control for genetic background effects when using deuterated esters in plant metabolic engineering .
Q. How can deuterated esters like this compound improve traceability in environmental pollutant studies?
- Methodological Answer : Deuterated esters serve as internal standards in MS-based assays to correct for matrix effects and ionization efficiency. For example, Methyl-d3 boronic acid pinacol ester is used in pesticide residue analysis due to its co-elution with non-deuterated analogs, enabling precise quantification via isotope dilution. Protocols should include spike-recovery experiments across matrices (e.g., soil, water) to validate accuracy .
Data Interpretation and Contradiction Management
Q. How should researchers address discrepancies in erucic acid ester quantification across different chromatographic methods?
- Methodological Answer : Discrepancies often arise from column selectivity (e.g., polar vs. non-polar GC columns) or detector sensitivity. For instance, methyl erucic acid quantification in biodiesel varied by >2% between GC-MS and HPLC-UV methods . Calibration with certified reference materials (CRMs) and inter-laboratory comparisons are essential. Data normalization to internal standards (e.g., deuterated analogs) can mitigate technical variability .
Q. What ethical and reproducibility considerations apply when using deuterated compounds in longitudinal studies?
- Methodological Answer : Researchers must document storage conditions, deuterium stability over time, and batch-to-batch variability in isotopic purity. Ethical guidelines (e.g., NAS Responsible Conduct in Research) emphasize transparent reporting of methods to enable replication. For example, metadata should specify the synthesis protocol, MS parameters, and storage duration to prevent data irreproducibility .
Tables for Key Data
| Property | This compound | Reference |
|---|---|---|
| Isotopic Purity | ≥98 atom % D | |
| Storage Temperature | -20°C | |
| Key Analytical Method | GC-HRMS | |
| Metabolic KIE | 2–10% reduction in turnover |
| Genetic Locus | Linked Trait | Variance Explained | Reference |
|---|---|---|---|
| N8 | Phytosterol content | 32% | |
| N13 | Sinapate ester content | 28% |
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
